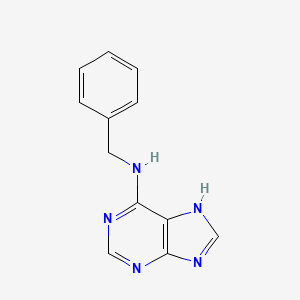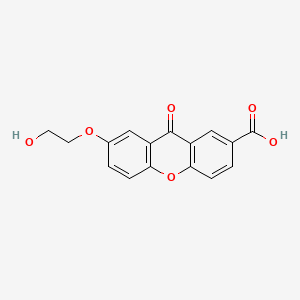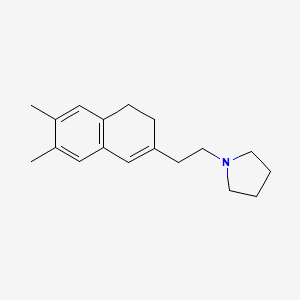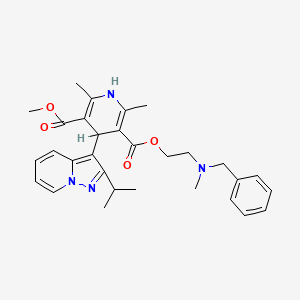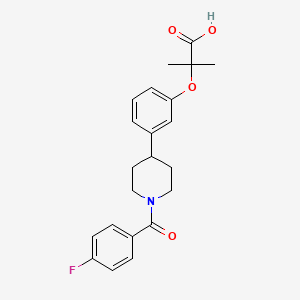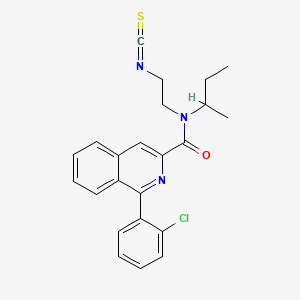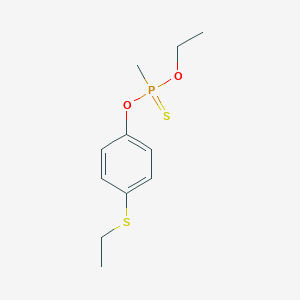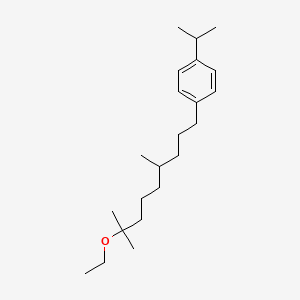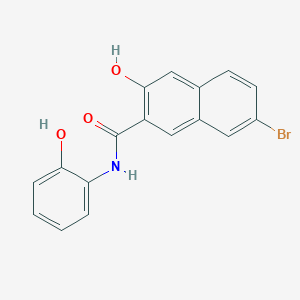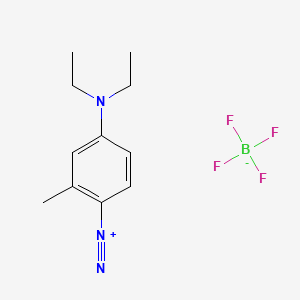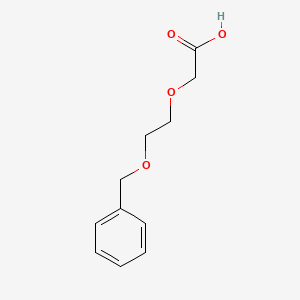
2-(2-(Benzyloxy)ethoxy)acetic acid
Descripción general
Descripción
“2-(2-(Benzyloxy)ethoxy)acetic acid” is a chemical compound with the CAS Number: 93206-09-8 . It has a molecular weight of 210.23 and its IUPAC name is [2-(benzyloxy)ethoxy]acetic acid .
Synthesis Analysis
The synthesis of “2-(2-(Benzyloxy)ethoxy)acetic acid” involves several steps . Sodium hydride in oil is suspended in N,N-dimethylacetamide and a solution of 2-(benzyloxy)ethanol in N,N-dimethylacetamide is added dropwise to the mixture over 10 minutes under ice-cooling . After stirring at room temperature for 15 minutes, the reaction solution is cooled with ice, and chloroacetic acid is added in small portions . The mixture is then stirred at room temperature for 11 hours .
Molecular Structure Analysis
The molecular formula of “2-(2-(Benzyloxy)ethoxy)acetic acid” is C11H14O4 . Unfortunately, the exact structure is not available in the search results.
Physical And Chemical Properties Analysis
“2-(2-(Benzyloxy)ethoxy)acetic acid” is a liquid at room temperature . It should be stored sealed in a dry environment .
Aplicaciones Científicas De Investigación
Proteomics Research
Benzyl-PEG2-CH2CO2H is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound can be used to study protein interactions, identify proteins, and investigate the structure and function of proteins in a complex mixture.
PEGylation
Benzyl-PEG2-CH2CO2H can be used in PEGylation . PEGylation is the process of attaching the strands of the polymer PEG (polyethylene glycol) to molecules, most typically peptides, proteins, and antibody fragments, that can improve the safety and efficiency of many therapeutic agents.
Drug Delivery
The hydrophilic PEG chain of Benzyl-PEG2-CH2CO2H increases the water solubility of the compound . This property makes it useful in drug delivery, as it can improve the solubility and stability of drugs, extend their half-life, and decrease their immunogenicity.
Bioconjugation
The terminal carboxylic acid of Benzyl-PEG2-CH2CO2H can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond . This makes it useful in bioconjugation, a chemical strategy to form a stable covalent link between two molecules, at least one of which is a biomolecule.
Synthesis of Biodegradable Materials
Benzyl-PEG2-CH2CO2H can be used in the synthesis of biodegradable materials. The benzyl protecting group can be removed via hydrogenolysis , allowing for the creation of materials that can degrade in the body.
Safety and Hazards
Mecanismo De Acción
Target of Action
Benzyl-PEG2-CH2CO2H, also known as 2-(2-(Benzyloxy)ethoxy)acetic acid, BnO-PEG1-CH2COOH, or 2-[2-(benzyloxy)ethoxy]acetic acid, is a PEG linker . It is primarily used in the field of drug delivery . The compound’s primary targets are primary amine groups .
Mode of Action
The terminal carboxylic acid of Benzyl-PEG2-CH2CO2H can react with primary amine groups in the presence of activators such as EDC or HATU to form a stable amide bond . The benzyl protecting group can be removed via hydrogenolysis .
Biochemical Pathways
The formation of stable amide bonds with primary amine groups suggests that it may interact with proteins or other biomolecules containing these groups .
Pharmacokinetics
The hydrophilic peg linker increases the water solubility of the compound , which could potentially enhance its bioavailability.
Result of Action
The result of Benzyl-PEG2-CH2CO2H’s action is the formation of stable amide bonds with primary amine groups . This property is often exploited in drug delivery systems, where the compound can serve as a linker between a drug and a carrier molecule .
Action Environment
The action of Benzyl-PEG2-CH2CO2H can be influenced by environmental factors such as pH. For example, the benzyl protecting group can be removed under acidic conditions . Additionally, the reaction of the carboxylic acid group with primary amines requires the presence of activators .
Propiedades
IUPAC Name |
2-(2-phenylmethoxyethoxy)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c12-11(13)9-15-7-6-14-8-10-4-2-1-3-5-10/h1-5H,6-9H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEBYLMXBPGYVLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCOCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60618100 | |
| Record name | [2-(Benzyloxy)ethoxy]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60618100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(Benzyloxy)ethoxy)acetic acid | |
CAS RN |
93206-09-8 | |
| Record name | [2-(Benzyloxy)ethoxy]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60618100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[2-(Benzyloxy)ethoxy]acetic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F6JD35PUZ7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

